2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one
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Description
The compound “2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one” is a derivative of quinazolin-4(3H)-ones . Quinazolin-4(3H)-ones are a class of compounds that have been studied for their potential in various applications, including medicinal chemistry .
Synthesis Analysis
The synthesis of new derivatives of quinazolin-4(3H)-ones, such as “this compound”, can be achieved by the reactions of different functionalized anthranilic acids with imino ether generated in situ from 2-cyanopyrimidine . The presence of different substituents in the anthranilic acids, including halogen atoms, methoxy, and methyl groups, does not interfere with the reaction .Chemical Reactions Analysis
As mentioned in the synthesis analysis, the compound can be synthesized through the reactions of different functionalized anthranilic acids with imino ether generated in situ from 2-cyanopyrimidine .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Various synthesis methods have been developed for quinazolin-4(3H)-ones. For example, one method involves the amidine arylation of 2-bromo or 2-iodo benzoate esters with amidines to produce substituted quinazolin-4(3H)-ones with yields ranging from 44-89% (Bryan Li et al., 2013). Another approach uses molecular iodine for the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to synthesize 2-aryl quinazolin-4(3H)-ones (Shabber Mohammed et al., 2015).
Chemical Modification and Catalysis
Different catalysts have been employed to facilitate the synthesis of quinazolin-4(3H)-ones. For instance, InCl3 catalysis is used for the synthesis of 2-aryl quinazolin-4(3H)-ones, and this method has been extended to synthesize pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which have potential medicinal applications (Naveen Mulakayala et al., 2012).
Medicinal Chemistry and Pharmacology
Antimicrobial Properties
Quinazolin-4(3H)-ones have been investigated for their antimicrobial properties. For instance, a study synthesized 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives, which showed broad-spectrum activity against microorganisms like Staphylococcus aureus and Escherichia coli (Vipul M. Buha et al., 2012).
Anticancer Potential
Several quinazolin-4(3H)-one derivatives have been explored for their anticancer activities. For instance, compounds synthesized using InCl3 catalysis were evaluated in vitro against cancer cell lines, and some showed significant anti-proliferative properties (Naveen Mulakayala et al., 2012). Another study reported the synthesis and evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments, with some compounds showing promising antitumor activity (Ibrahim A. Al-Suwaidan et al., 2013).
Immunology and Biochemistry
Immunotropic Activity
Research on quinazoline derivatives includes studies on their immunotropic activities. For example, new quinazoline derivatives demonstrated corrective action on proliferation processes in immunocompetent organs in animal models (A. Tsibizova et al., 2021).
Anti-inflammatory Effects
Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anti-inflammatory effects. One study synthesized new quinazolin-4(3H)-one derivatives and evaluated their antimicrobial and anti-inflammatory effects, showcasing their potential as therapeutic agents (O. Fathalla et al., 2008).
Properties
IUPAC Name |
2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-12-9-4-1-2-5-10(9)16-11(17-12)8-19-13-14-6-3-7-15-13/h1-7H,8H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDAMFXQPKFOSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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